![molecular formula C10H17F3N2 B13070002 1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13070002.png)
1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane is a chemical compound characterized by its unique spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential applications in medicinal chemistry and material science. The presence of the trifluoroethyl group imparts unique chemical properties, making it a valuable compound for further study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane typically involves the reaction of appropriate diazaspiro compounds with trifluoroethylating agents. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, followed by a tandem radical addition and dearomatizing cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce the corresponding reduced forms of the compound.
Applications De Recherche Scientifique
1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Potential use in the development of advanced materials due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane exerts its effects is primarily through the inhibition of kinase activity of receptor-interacting protein kinase 1 (RIPK1). This inhibition blocks the activation of the necroptosis pathway, which has shown therapeutic potential in various inflammatory diseases . The compound interacts with molecular targets and pathways involved in necroptosis, leading to its anti-necroptotic effects.
Comparaison Avec Des Composés Similaires
- 1-(2,2,2-Trifluoroethyl)-1,7-diazaspiro[4.5]decane
- 2,8-diazaspiro[4.5]decan-1-one derivatives
Uniqueness: 1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[45]decane is unique due to its specific spirocyclic structure and the presence of the trifluoroethyl group
Propriétés
Formule moléculaire |
C10H17F3N2 |
|---|---|
Poids moléculaire |
222.25 g/mol |
Nom IUPAC |
1-(2,2,2-trifluoroethyl)-1,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C10H17F3N2/c11-10(12,13)8-15-7-1-2-9(15)3-5-14-6-4-9/h14H,1-8H2 |
Clé InChI |
KERKDMHKYVYTAC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCNCC2)N(C1)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




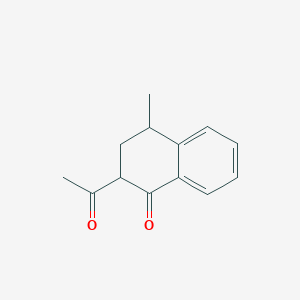
![Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13069947.png)

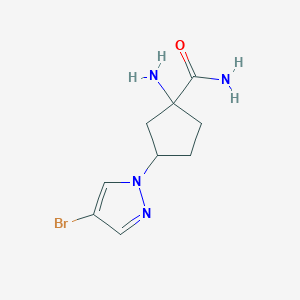

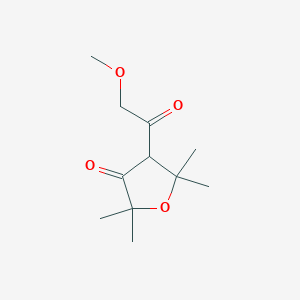

![1-Fluoro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13069984.png)
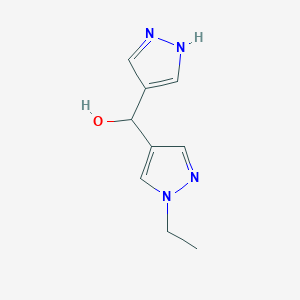
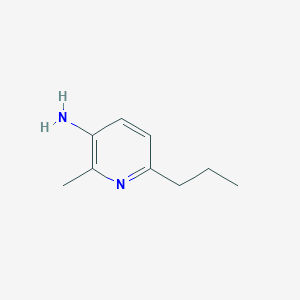
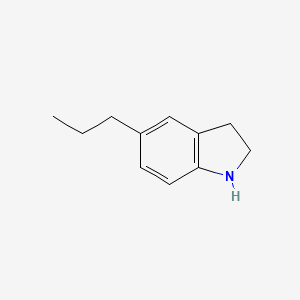
![3,4,5,10-Tetrahydro-1h-2,5-methanoazepino[3,4-b]indole](/img/structure/B13070022.png)
